
1-(2-Bromovinyl)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-bromovinyl)-2-chlorobenzene is an organic compound characterized by the presence of a bromovinyl group and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with a brominating agent under specific conditions to introduce the bromovinyl group. One common method involves the use of selenium dibromide in a stereoselective addition reaction to alkynes, which proceeds at room temperature and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-2-chlorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-bromovinyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include epoxides and other oxidized compounds.
Reduction: Products include alkenes and alkanes.
Scientific Research Applications
(E)-1-(2-bromovinyl)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (E)-1-(2-bromovinyl)-2-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-bromovinylbenzene: Similar structure but lacks the chlorine atom on the benzene ring.
(E)-2-chlorovinylbenzene: Similar structure but lacks the bromine atom on the vinyl group.
(E)-1-(2-bromovinyl)-4-chlorobenzene: Similar structure but with the chlorine atom in a different position on the benzene ring.
Uniqueness
(E)-1-(2-bromovinyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
Properties
Molecular Formula |
C8H6BrCl |
|---|---|
Molecular Weight |
217.49 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |
InChI Key |
GPCNKFPFMMMJBW-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)

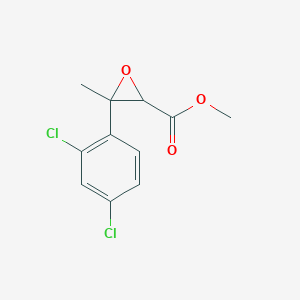



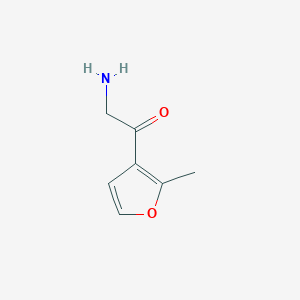
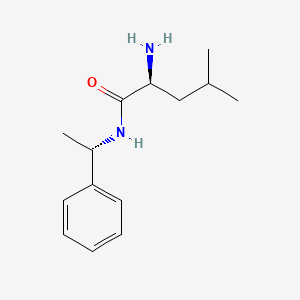
![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)

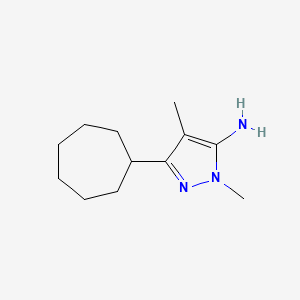
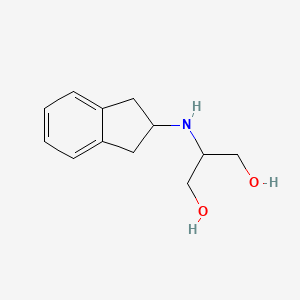
![Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13637803.png)
